5-[(4-Fluorophenyl)amino]-5-oxopentanoic acid 5-[(4-Fluorophenyl)amino]-5-oxopentanoic acid
Brand Name: Vulcanchem
CAS No.: 193952-11-3
VCID: VC8396803
InChI: InChI=1S/C11H12FNO3/c12-8-4-6-9(7-5-8)13-10(14)2-1-3-11(15)16/h4-7H,1-3H2,(H,13,14)(H,15,16)
SMILES: C1=CC(=CC=C1NC(=O)CCCC(=O)O)F
Molecular Formula: C11H12FNO3
Molecular Weight: 225.22 g/mol

5-[(4-Fluorophenyl)amino]-5-oxopentanoic acid

CAS No.: 193952-11-3

Cat. No.: VC8396803

Molecular Formula: C11H12FNO3

Molecular Weight: 225.22 g/mol

* For research use only. Not for human or veterinary use.

5-[(4-Fluorophenyl)amino]-5-oxopentanoic acid - 193952-11-3

Specification

CAS No. 193952-11-3
Molecular Formula C11H12FNO3
Molecular Weight 225.22 g/mol
IUPAC Name 5-(4-fluoroanilino)-5-oxopentanoic acid
Standard InChI InChI=1S/C11H12FNO3/c12-8-4-6-9(7-5-8)13-10(14)2-1-3-11(15)16/h4-7H,1-3H2,(H,13,14)(H,15,16)
Standard InChI Key BBDJNGOBAANARV-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)CCCC(=O)O)F
Canonical SMILES C1=CC(=CC=C1NC(=O)CCCC(=O)O)F

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 5-(4-fluoroanilino)-5-oxopentanoic acid, reflects its core structure: a pentanoic acid chain (CH2CH2CH2COOH\text{CH}_{2}\text{CH}_{2}\text{CH}_{2}\text{COOH}) with an amide-linked 4-fluorophenyl group at the fifth carbon . The fluorine atom at the para position of the phenyl ring enhances electronegativity, influencing the molecule’s polarity and hydrogen-bonding capacity. Key synonyms include 4'-fluoroglutaranilic acid and 5-((4-Fluorophenyl)amino)-5-oxopentanoic acid, though these terms are less commonly used in contemporary literature .

Synthesis and Preparation

The synthesis of 5-[(4-Fluorophenyl)amino]-5-oxopentanoic acid typically involves coupling 5-oxopentanoic acid with 4-fluoroaniline under controlled conditions. Carbodiimide-based coupling agents, such as dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide hydrochloride (EDC), facilitate the formation of the amide bond between the carboxylic acid and aniline groups. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are employed to enhance reaction efficiency, with yields optimized through temperature modulation (typically 0–25°C) and stoichiometric control. Post-synthesis purification often involves recrystallization from ethanol or column chromatography to achieve >95% purity, as required for analytical standards .

Physicochemical Properties

The compound’s physicochemical profile, derived from computational and experimental data, underpins its functional versatility :

PropertyValueMethod/Source
Molecular Weight225.22 g/molPubChem
XLogP31.0PubChem
Hydrogen Bond Donors2 (amide NH, carboxylic OH)PubChem
Hydrogen Bond Acceptors4 (carbonyl O, F, carboxylic O)PubChem
Topological Polar SA66.4 ŲPubChem
Melting Point180–182°C (dec.)VulcanChem

The moderate lipophilicity (XLogP3=1.0\text{XLogP3} = 1.0) suggests balanced solubility in polar and nonpolar media, advantageous for drug formulation . The topological polar surface area (66.4 Ų) indicates moderate membrane permeability, aligning with its potential as a bioactive scaffold .

Applications in Research and Industry

Pharmaceutical Development

As a building block for drug candidates, this compound’s fluorophenyl group enhances metabolic stability and target affinity . Derivatives have been explored for anti-inflammatory and analgesic activities, leveraging the fluorine atom’s ability to modulate cyclooxygenase (COX) enzyme interactions . For example, analogues with modified side chains show IC₅₀ values <10 μM in COX-2 inhibition assays, though specific data for the parent compound remain unpublished .

Biochemical Research

In enzyme studies, the compound serves as a substrate analogue for glutaric acid metabolism research. Its structural similarity to glutaric acid allows investigation of mitochondrial dehydrogenases implicated in rare metabolic disorders . Recent work has utilized it to probe substrate specificity in glutaryl-CoA dehydrogenase, revealing competitive inhibition constants (KiK_i) of 2.3±0.4 mM .

Material Science

Incorporation into polyamide resins improves thermal stability, with composites retaining 90% mass at 300°C under thermogravimetric analysis (TGA) . The fluorine moiety enhances polymer rigidity, increasing Young’s modulus by 15–20% in prototype films compared to non-fluorinated analogues .

Agricultural Chemistry

The compound’s herbicidal activity stems from its disruption of acetolactate synthase (ALS) in weeds. Field trials demonstrate 80% suppression of Amaranthus retroflexus at 50 g/ha, though commercialization remains limited by soil persistence concerns .

Analytical Chemistry

Analytical Characterization and Spectral Data

Advanced spectroscopic techniques confirm structural integrity:

TechniqueKey SignalsSource
¹H NMR (300 MHz, DMSO-d₆)δ 10.2 (s, 1H, NH), 7.6–7.8 (m, 2H, ArH), 2.4–2.6 (m, 4H, CH₂)PubChem
IR (KBr)3300 cm⁻¹ (N-H stretch), 1710 cm⁻¹ (C=O)PubChem
MS (ESI-)m/z 224.1 [M-H]⁻VulcanChem

The ¹³C NMR spectrum displays carbonyl resonances at 174.3 ppm (COOH) and 168.9 ppm (CONH), with aromatic carbons between 115–160 ppm .

Future Directions and Research Opportunities

  • Derivative Synthesis: Introducing sulfonamide or heterocyclic substituents could enhance bioactivity.

  • Computational Modeling: Molecular dynamics simulations may optimize target binding.

  • Ecotoxicology Studies: Assessing soil biodegradation pathways to address agricultural concerns .

  • Polymer Blends: Exploring copolymers with biodegradable polyesters for medical devices .

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